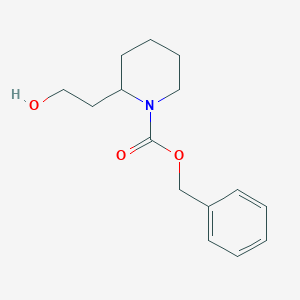

Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Design and Synthesis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of substituted piperidines is an important task of modern organic chemistry .

Insect Repellent

One of the well-known applications of piperidine derivatives is in the formulation of insect repellents . For example, Icaridin, also known as Picaridin or hydroxy-ethyl isobutyl piperidine carboxylate, is a cyclic amine and a member of the piperidine chemical family . It has broad efficacy against various arthropods such as mosquitoes, ticks, gnats, flies, and fleas .

Pharmacological Applications

Piperidine derivatives have been studied for their pharmacological applications . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing the piperidine moiety is an area of active research . This involves studying the biological activity and pharmacological activity of these compounds .

Multicomponent Reactions

Piperidine derivatives are involved in multicomponent reactions, which are a type of reaction where three or more reactants combine to form a product .

Alkaloid Synthesis

Piperidine derivatives are also present in alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .

Mécanisme D'action

Target of Action

Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, also known as Icaridin or Picaridin, is a member of the piperidine chemical family . The primary targets of this compound are the sensory hairs on the antennae of insects .

Mode of Action

It is presumed that the compound interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

The biochemical pathways affected by Icaridin are related to the olfactory system of insects. The compound’s interaction with odorant receptors and ionotropic receptors disrupts the insect’s ability to detect its host, thereby acting as an effective repellent .

Pharmacokinetics

It is known that the compound is applied topically and has broad efficacy against various arthropods .

Result of Action

The primary result of Icaridin’s action is the repelling of insects, such as mosquitoes, biting flies, ticks, chiggers, and fleas . By disrupting the insect’s olfactory system, Icaridin prevents the insect from recognizing its host’s cues, effectively acting as a repellent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Icaridin. For instance, the compound’s effectiveness can be influenced by the presence of other odors in the environment. Additionally, the compound’s stability may be affected by factors such as temperature and humidity. More research is needed to fully understand these influences .

Propriétés

IUPAC Name |

benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMCQRPXJWISMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

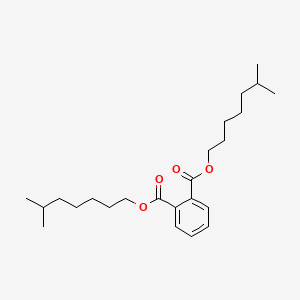

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

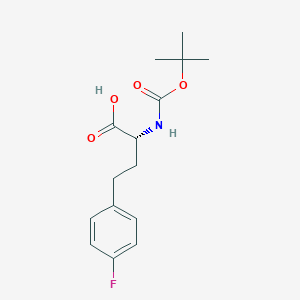

![2-(3-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7819395.png)

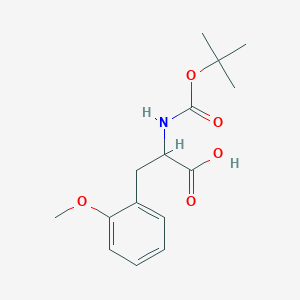

![(2R)-5-(diaminomethylideneazaniumyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7819397.png)